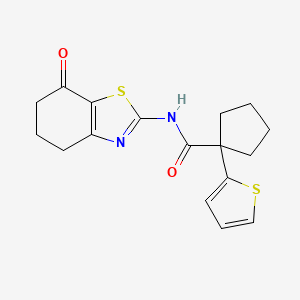

![molecular formula C17H10F4N2O2 B6581682 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide CAS No. 1211720-08-9](/img/structure/B6581682.png)

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide” is a chemical compound with a molecular weight of 196.16 . It is related to 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine .

Synthesis Analysis

The compound was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Crystals of the compound were grown from CH2Cl2 at room temperature .Molecular Structure Analysis

The crystal structure of the compound was determined using single-crystal X-ray diffraction methods at 294 (1) K in space group Pn (No. 7) . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)° . The central amide group plane is oriented by 23.04(18)° and 23.69(17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1· · · F12 = 2.12(4) Å .Chemical Reactions Analysis

The compound is related to 2,4-Difluorobenzylamine, which has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl)], nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .Physical And Chemical Properties Analysis

The compound is related to 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine, which has a molecular weight of 196.16 and is a powder in physical form .Aplicaciones Científicas De Investigación

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide has been studied extensively in recent years due to its potential applications in various fields. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is important for memory and learning processes. In addition, it has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Mecanismo De Acción

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide has been studied for its mechanism of action in the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme and prevents the hydrolysis of acetylcholine, thus inhibiting its activity. This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which is important for memory and learning processes.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which is important for memory and learning processes. In addition, it has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases. It has also been found to have anti-tumor and anti-cancer properties, which could be beneficial in the treatment of various types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide has several advantages and limitations for laboratory experiments. The compound is commercially available and is relatively easy to synthesize, which makes it an ideal starting material for various experiments. However, the compound is relatively expensive and is not suitable for large-scale production. In addition, the compound is highly reactive and can be easily degraded in the presence of light and air.

Direcciones Futuras

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide has been studied extensively in recent years, and there are many possible future directions for research. These include further investigation into the compound's applications in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases, further investigation into its anti-tumor and anti-cancer properties, and further investigation into its potential applications as an inhibitor of acetylcholinesterase. In addition, further research into the compound's biochemical and physiological effects could be beneficial in understanding its potential therapeutic applications.

Métodos De Síntesis

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide can be synthesized from a variety of starting materials, including 2,6-difluorobenzaldehyde, 2-amino-5-methyl-1,3-oxazole, and 2,4-difluorophenylacetic acid. The synthesis involves several steps, including the condensation of the starting materials, the formation of a Schiff base, the reduction of the Schiff base, and the coupling of the reduced product with 2,6-difluorobenzamide. The final product is a white crystalline solid with a melting point of 174-176°C.

Propiedades

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F4N2O2/c18-9-4-5-11(14(21)6-9)15-7-10(23-25-15)8-22-17(24)16-12(19)2-1-3-13(16)20/h1-7H,8H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIYRLSFGUAKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

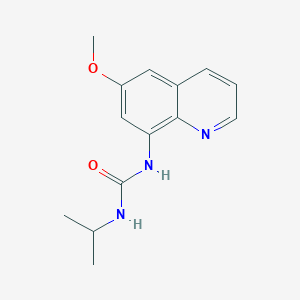

![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)

![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)

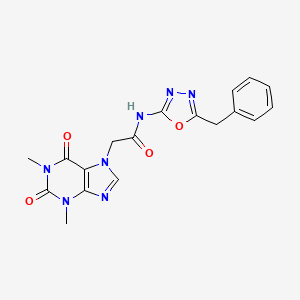

![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)

![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581653.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6581660.png)

![2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6581690.png)